molecular formula C9H11ClN2O3S B14760110 N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide CAS No. 834-65-1

N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide

Cat. No.: B14760110
CAS No.: 834-65-1
M. Wt: 262.71 g/mol
InChI Key: MXKIEKHOTITTDH-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide is a chemical compound known for its significant applications in various fields, particularly in medicinal chemistry. This compound is part of the nitrosourea family, which is known for its potent alkylating properties. These properties make it a valuable agent in cancer treatment, especially for brain tumors and leukemia .

Preparation Methods

The synthesis of N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonamide with 2-chloroethylamine under nitrosation conditions. The reaction is usually carried out in an acidic medium to facilitate the nitrosation process. Industrial production methods often employ phase-transfer catalysis to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide involves the alkylation of DNA. The compound generates reactive intermediates that form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair .

Comparison with Similar Compounds

N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide is compared with other nitrosoureas such as carmustine (BCNU), lomustine, and nimustine. While all these compounds share similar alkylating properties, this compound is unique due to its specific structural features that enhance its reactivity and selectivity towards certain cancer cells . Similar compounds include:

Properties

CAS No.

834-65-1

Molecular Formula

C9H11ClN2O3S

Molecular Weight

262.71 g/mol

IUPAC Name

N-(2-chloroethyl)-4-methyl-N-nitrosobenzenesulfonamide

InChI

InChI=1S/C9H11ClN2O3S/c1-8-2-4-9(5-3-8)16(14,15)12(11-13)7-6-10/h2-5H,6-7H2,1H3

InChI Key

MXKIEKHOTITTDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)N=O

Origin of Product

United States

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